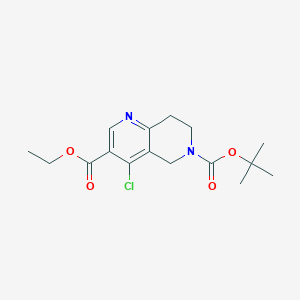![molecular formula C15H23N3O B13085993 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide](/img/structure/B13085993.png)
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide is a chemical compound that features a piperidine ring, which is a common structural motif in many pharmacologically active compounds. The presence of the benzyl group attached to the piperidine ring enhances its potential biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce various substituents to the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-amino-N-[(3S)-1-benzylmorpholin-3-yl]propanamide: Contains a morpholine ring.
2-amino-N-[(3S)-1-benzylazepan-3-yl]propanamide: Features an azepane ring.
Uniqueness
The uniqueness of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide lies in its specific combination of the piperidine ring and the benzyl group, which can result in distinct biological activities compared to its analogs.
属性
分子式 |
C15H23N3O |
|---|---|
分子量 |
261.36 g/mol |
IUPAC 名称 |
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide |
InChI |
InChI=1S/C15H23N3O/c1-12(16)15(19)17-14-8-5-9-18(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,16H2,1H3,(H,17,19)/t12?,14-/m0/s1 |
InChI 键 |
OHVNPJOEJUILJY-PYMCNQPYSA-N |
手性 SMILES |
CC(C(=O)N[C@H]1CCCN(C1)CC2=CC=CC=C2)N |
规范 SMILES |
CC(C(=O)NC1CCCN(C1)CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13085914.png)
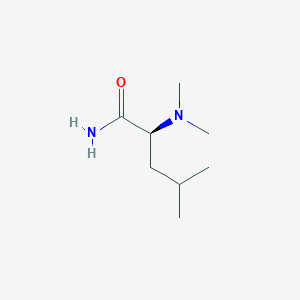
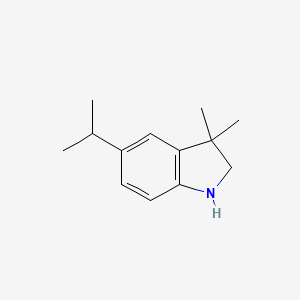
![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)
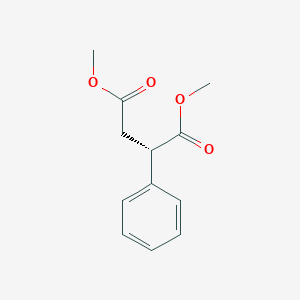
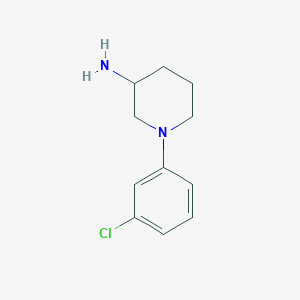
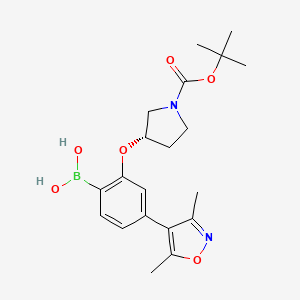

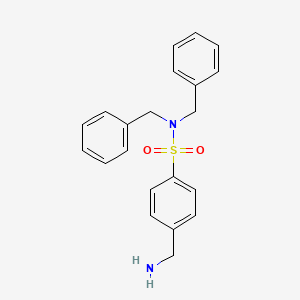
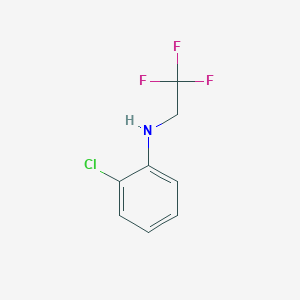
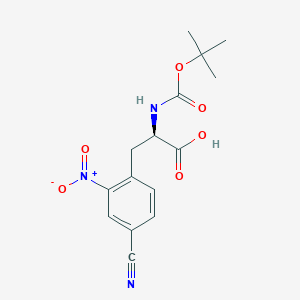
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13085976.png)
